2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
Description
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has a molecular formula of C10H11BrMgO2 and a molecular weight of 267.4 g/mol .
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMYLSCGNDWDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be synthesized through a Grignard reaction. This involves the reaction of 2-bromophenylmagnesium bromide with 1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction is usually performed in a solvent like tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent .
Chemical Reactions Analysis
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in Grignard addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can react with various electrophiles to form substituted aromatic compounds.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include aldehydes, ketones, and esters. The major products formed from these reactions are typically alcohols and substituted aromatic compounds .
Scientific Research Applications
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to prepare biologically active compounds, such as antimalarial drugs.
Medicine: It is involved in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, such as aldehydes and ketones, which undergo nucleophilic addition to form alcohols .
Comparison with Similar Compounds
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and ethylmagnesium bromide. While all these compounds are used to form carbon-carbon bonds, 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxane ring, which can provide additional stability and reactivity in certain reactions .
Similar compounds include:
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
Biological Activity
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which includes a dioxane moiety that may influence its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be understood through its interactions at the molecular level. Similar compounds have been shown to:
- Inhibit Enzymatic Activity : Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases, which are crucial for bacterial metabolism and survival.
- Modulate Gene Expression : The compound may influence gene expression through binding interactions with specific biomolecules or by altering enzyme activity.
Biochemical Pathways
Research indicates that 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide could affect secondary metabolic pathways in bacteria, potentially leading to antibacterial effects. The compound's interaction with enzymes involved in these pathways could hinder bacterial growth and proliferation.
Pharmacokinetics
While specific pharmacokinetic data for 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is limited, related compounds have demonstrated favorable absorption, distribution, metabolism, and excretion profiles in vitro and in vivo. Future studies are essential to elucidate the pharmacokinetic characteristics of this compound.
Case Studies and Research Findings
Although direct studies on 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide are sparse, insights can be drawn from research on structurally similar compounds:
- Antimicrobial Activity : Similar dioxane derivatives have exhibited antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Cancer Research : Some derivatives have been studied for their anticancer potential by inducing apoptosis in cancer cells through targeted interactions with survival proteins.
- Synthetic Applications : The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules that may have biological significance .
Comparative Analysis
A comparative analysis of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide with similar compounds highlights its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine | Thiazole core with phenylamine group | Anticancer activity through apoptosis |
| (1,3-Dioxan-2-ylethyl)magnesium bromide | Dioxane moiety influencing reactivity | Potential antibacterial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
